molecular formula C14H14N6O B11221324 N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

Cat. No.: B11221324
M. Wt: 282.30 g/mol
InChI Key: FHHZZWOYDIOZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide makes it a valuable target for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.

Scientific Research Applications

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications:

Comparison with Similar Compounds

N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit similar biological activities.

    Phenylpyrazolo[3,4-d]pyrimidine-based analogs: These analogs have been developed for their potent anticancer activity and multitarget enzyme inhibition.

Similar compounds include:

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

InChI

InChI=1S/C14H14N6O/c1-2-12(21)18-19-13-11-8-17-20(14(11)16-9-15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,21)(H,15,16,19)

InChI Key

FHHZZWOYDIOZLB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.